molecular formula C10H17N3O B13169991 1-[(5-Ethyl-1,3-oxazol-2-yl)methyl]piperazine

1-[(5-Ethyl-1,3-oxazol-2-yl)methyl]piperazine

Cat. No.: B13169991
M. Wt: 195.26 g/mol
InChI Key: JNZGEQJEPHSHRX-UHFFFAOYSA-N
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Description

1-[(5-Ethyl-1,3-oxazol-2-yl)methyl]piperazine is a heterocyclic compound that features both an oxazole and a piperazine ring The oxazole ring is a five-membered ring containing one oxygen and one nitrogen atom, while the piperazine ring is a six-membered ring containing two nitrogen atoms

Preparation Methods

The synthesis of 1-[(5-Ethyl-1,3-oxazol-2-yl)methyl]piperazine typically involves the following steps:

Industrial production methods may involve optimizing these synthetic routes to increase yield and reduce costs, often using continuous flow chemistry or other scalable techniques.

Chemical Reactions Analysis

1-[(5-Ethyl-1,3-oxazol-2-yl)methyl]piperazine can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydride, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism by which 1-[(5-Ethyl-1,3-oxazol-2-yl)methyl]piperazine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The oxazole ring can participate in hydrogen bonding and π-π interactions, while the piperazine ring can enhance solubility and bioavailability . These interactions can modulate the activity of biological pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar compounds to 1-[(5-Ethyl-1,3-oxazol-2-yl)methyl]piperazine include:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C10H17N3O

Molecular Weight

195.26 g/mol

IUPAC Name

5-ethyl-2-(piperazin-1-ylmethyl)-1,3-oxazole

InChI

InChI=1S/C10H17N3O/c1-2-9-7-12-10(14-9)8-13-5-3-11-4-6-13/h7,11H,2-6,8H2,1H3

InChI Key

JNZGEQJEPHSHRX-UHFFFAOYSA-N

Canonical SMILES

CCC1=CN=C(O1)CN2CCNCC2

Origin of Product

United States

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